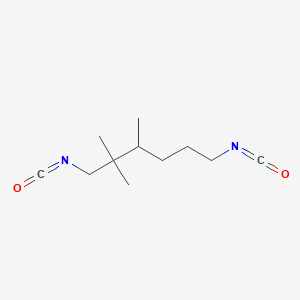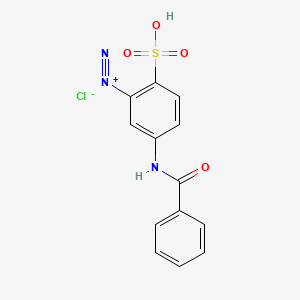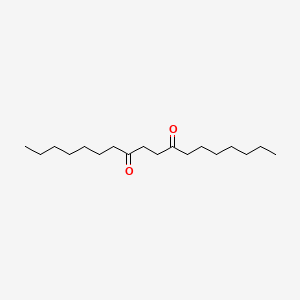
Octadecane-8,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecane-8,11-dione is an organic compound with the molecular formula C18H34O2 It is a diketone, meaning it contains two ketone functional groups located at the 8th and 11th carbon atoms of the octadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane-8,11-dione can be achieved through several methods. One common approach involves the oxidation of octadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds through the formation of intermediate alcohols, which are further oxidized to yield the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the oxidation of octadecane under controlled conditions. Additionally, continuous flow reactors may be utilized to optimize reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecane-8,11-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the diketone can yield corresponding alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in the presence of suitable solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octadecane-8,11-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism by which Octadecane-8,11-dione exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecane: A saturated hydrocarbon with the formula C18H38, lacking the ketone functional groups.
Octadecanone: A monoketone with a single ketone group, differing in reactivity and applications.
Hexadecane-8,11-dione: A similar diketone with a shorter carbon chain, exhibiting different physical and chemical properties.
Uniqueness
Octadecane-8,11-dione is unique due to its specific molecular structure, which imparts distinct reactivity and potential applications. The presence of two ketone groups at specific positions allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
65378-70-3 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
octadecane-8,11-dione |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-11-13-17(19)15-16-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
ZQLQYQXUQVENIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CCC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



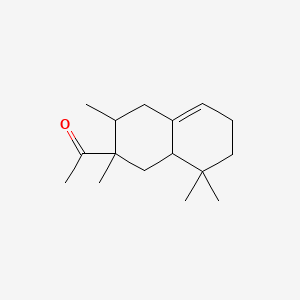
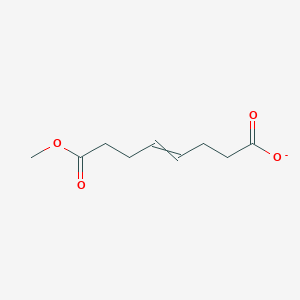
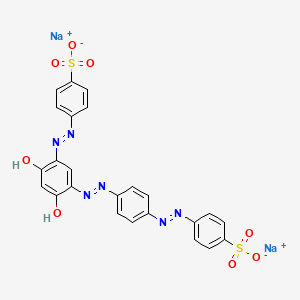
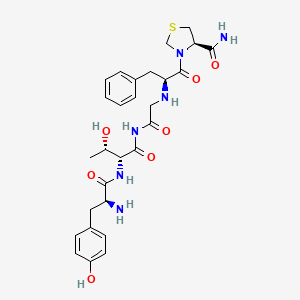
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

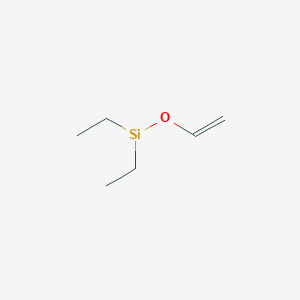
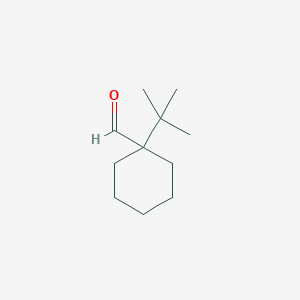
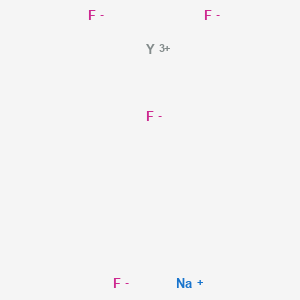
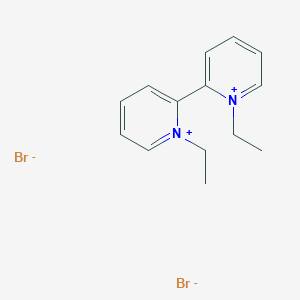
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
